molecular formula C24H22N4O5 B2535623 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1113107-49-5

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2535623
CAS No.: 1113107-49-5
M. Wt: 446.463
InChI Key: CZWGJDPSOQAJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 1,3-benzodioxol-5-yl group and at position 2 with a 2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl chain. The propan-2-yloxy (isopropoxy) substituent on the phenyl group could modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(2)32-18-6-3-16(4-7-18)24-25-22(33-27-24)11-12-28-23(29)10-8-19(26-28)17-5-9-20-21(13-17)31-14-30-20/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWGJDPSOQAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism by which 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

A. Pyridazinone Derivatives

  • 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (3a-3h) : Synthesized via alkylation/halogenation (K₂CO₃, acetone) . Unlike the target compound, these lack the oxadiazole and benzodioxol groups, instead bearing simple chloro and phenyl substituents. The absence of these moieties likely reduces their metabolic stability and target affinity.
  • 3-Acetyl-4,5-diphenylpyridazin-2(2H)-one: Features a pyridazinone core with acetyl and diphenyl groups, synthesized via condensation reactions . The diphenyl substitution may increase hydrophobicity compared to the target’s benzodioxol group.

B. Oxadiazole-Containing Compounds

  • 6-(Substituted-phenyl)pyrimidin-4-yl-benzo[b][1,4]oxazin-3-one derivatives: Synthesized using phenyl-1,2,4-oxadiazoles and cesium carbonate in DMF . These share the oxadiazole motif but incorporate a benzooxazinone core instead of dihydropyridazinone.

C. Dichlorophenyl-Triazolothiadiazine Derivatives

  • 6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)-triazolothiadiazine-7-carboxylic acid : Features a triazolothiadiazine core with dichlorophenyl and pyrazolyl groups . The dichlorophenyl group enhances electronegativity, while the carboxylic acid improves solubility—contrasting with the target’s isopropoxy group, which balances lipophilicity and solubility.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The target’s benzodioxol and isopropoxy groups likely confer moderate logP values (~2.5–3.5), comparable to dichlorophenyl-triazolothiadiazines (logP ~3.1) but lower than diphenylpyridazinones (logP ~4.0) .
  • Solubility : The oxadiazole and ether linkages may enhance aqueous solubility relative to wholly aromatic analogues (e.g., 3a-3h ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.